molecular formula C11H8F2N2O2S B4688687 2-(2,4-difluorophenoxy)-N-1,3-thiazol-2-ylacetamide

2-(2,4-difluorophenoxy)-N-1,3-thiazol-2-ylacetamide

Cat. No. B4688687
M. Wt: 270.26 g/mol
InChI Key: RSDQCIRWNKCHGW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to 2-(2,4-difluorophenoxy)-N-1,3-thiazol-2-ylacetamide often involves complex reactions. For example, the synthesis of 2-cyanomethyl-4-(2’,6’-difluorophenyl)thiazole, a compound with a similar difluorophenyl group, was achieved through a multi-step process starting with malononitrile and hydrogen sulfide, followed by cyclization at room temperature, yielding a product with more than 40% total yield (Yang Peng, 2007).

Molecular Structure Analysis

Compounds with difluoromethyl groups and thiazolyl moieties exhibit interesting molecular geometries. For instance, the structure of N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides shows a near 'V' shape with angles between the two aromatic planes approximately 84°, and various intermolecular interactions such as N–H···O, N–H···N, and N–H···F hydrogen bonds, contributing to the stabilization of the 3-D molecular arrays (N. Boechat et al., 2011).

Chemical Reactions and Properties

The reactivity of compounds similar to this compound can be understood through studies on related molecules. For example, the synthesis of 1,3-dibromo-1,1-difluoro-2-propanone, a synthon that can be used in the synthesis of thiazoles, demonstrates the ability to introduce bromodifluoromethyl groups to the thiazole ring, showing the compound's versatility in chemical transformations (Marco Colella et al., 2018).

Safety and Hazards

The safety and hazards associated with “2-(2,4-difluorophenoxy)-N-1,3-thiazol-2-ylacetamide” would depend on various factors including its reactivity, toxicity, and environmental impact. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

properties

IUPAC Name

2-(2,4-difluorophenoxy)-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2O2S/c12-7-1-2-9(8(13)5-7)17-6-10(16)15-11-14-3-4-18-11/h1-5H,6H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDQCIRWNKCHGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)OCC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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